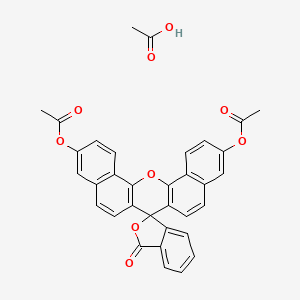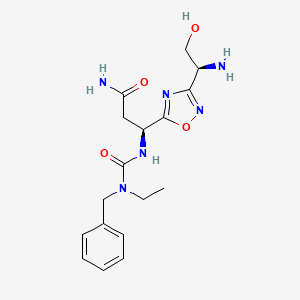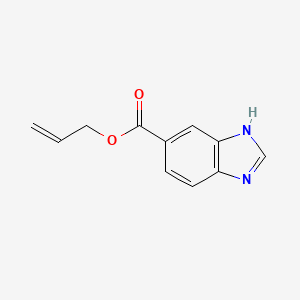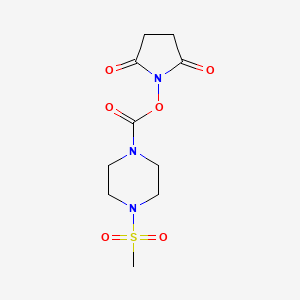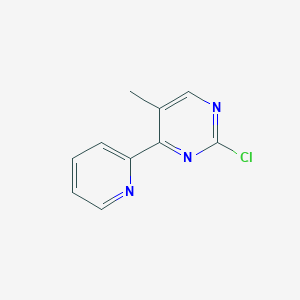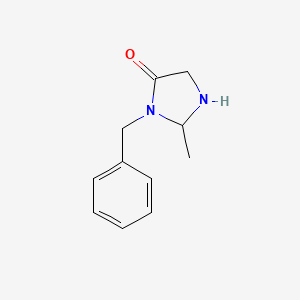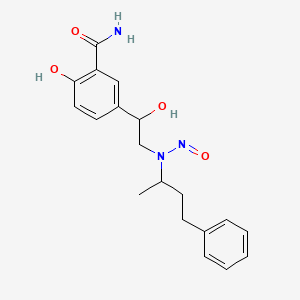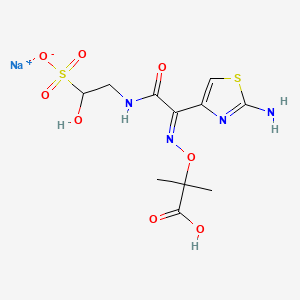
Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid is a derivative of cyclosporin, a well-known immunosuppressant drug used to prevent organ transplant rejection. This compound is an impurity of cyclosporin and has a complex molecular structure with the formula C63H113N11O14 and a molecular weight of 1248.637 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid involves macrolactonization reactions, which are commonly used in the synthesis of natural and biologically active compounds . These reactions typically involve the activation of terminal functional groups in a seco acid. The process may include the use of reagents such as bis(2-oxo-3-oxazolidynyl)phosphonium chloride (BOP-Cl), diethyl azodicarbonate (DEAD), and pyridinium chlorochromate (PCC) under specific conditions .
Industrial Production Methods
化学反応の分析
Types of Reactions
Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like PCC.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
科学的研究の応用
Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role as an impurity in cyclosporin and its effects on biological systems.
Medicine: Investigated for its potential immunosuppressive properties and its role in preventing organ transplant rejection.
Industry: Utilized in the development of new immunosuppressive drugs and other therapeutic agents.
作用機序
The mechanism of action of Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid involves inhibition of the calcineurin phosphatase pathway, similar to cyclosporin. This inhibition prevents the activation of T-cells, thereby suppressing the immune response and reducing the risk of organ transplant rejection.
類似化合物との比較
Similar Compounds
Cyclosporin: The parent compound, widely used as an immunosuppressant.
Tacrolimus: Another immunosuppressant with a similar mechanism of action.
Sirolimus: An immunosuppressant that inhibits the mTOR pathway.
Uniqueness
Des(N-Methyl-leucyl), Leucyl Cyclosporin A seco(MeGly-MeLeu) Carboxylic Acid is unique due to its specific molecular structure and its role as an impurity in cyclosporin
特性
分子式 |
C63H113N11O14 |
|---|---|
分子量 |
1248.6 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoylamino]propanoyl-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetic acid |
InChI |
InChI=1S/C63H113N11O14/c1-25-27-28-40(15)53(88-43(18)75)52(57(81)67-45(26-2)59(83)69(19)33-49(76)77)74(24)63(87)51(39(13)14)73(23)61(85)48(32-37(9)10)72(22)60(84)47(31-36(7)8)71(21)58(82)42(17)66-54(78)41(16)65-56(80)46(30-35(5)6)70(20)62(86)50(38(11)12)68-55(79)44(64)29-34(3)4/h25,27,34-42,44-48,50-53H,26,28-33,64H2,1-24H3,(H,65,80)(H,66,78)(H,67,81)(H,68,79)(H,76,77)/b27-25+/t40-,41?,42?,44+,45+,46+,47-,48+,50+,51-,52+,53-/m1/s1 |
InChIキー |
IQYHIQBRILETOI-SYNWMZGSSA-N |
異性体SMILES |
CC[C@@H](C(=O)N(C)CC(=O)O)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |
正規SMILES |
CCC(C(=O)N(C)CC(=O)O)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(CC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


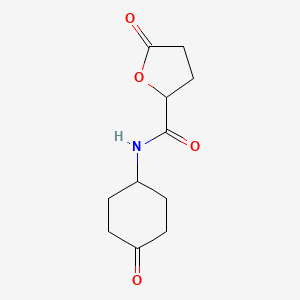
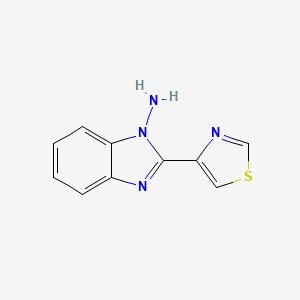
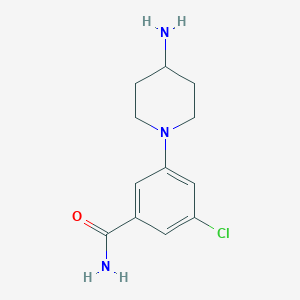
![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)
